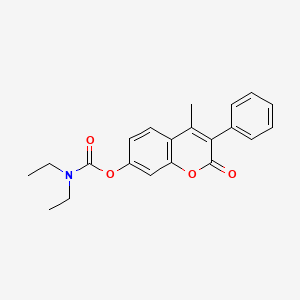

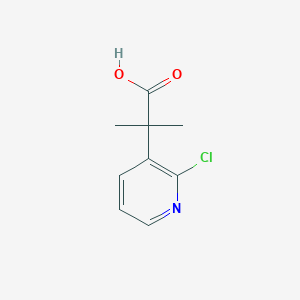

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” is a type of organic compound. However, there is limited information available specifically about this compound1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate”. However, similar compounds have been synthesized through various reactions2.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry1. However, specific information about the molecular structure of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” is not readily available.

Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” are not well-documented. However, similar compounds have been involved in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry5. However, specific information about the physical and chemical properties of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” is not readily available.Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has been conducted on the condensation of methyl 4-acetylphenylcarbamate with isatin and other compounds, leading to the synthesis of chromen derivatives with potential applications in medicinal chemistry and materials science. For example, Velikorodov et al. (2010) explored condensations leading to chromenium salts with potential applications in organic synthesis (Velikorodov et al., 2010).

Antibacterial Activity

Studies have also investigated the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one, highlighting the potential of chromen derivatives as antibacterial agents. Behrami and Dobroshi (2019) synthesized compounds demonstrating high levels of antibacterial activity, suggesting the relevance of these compounds in developing new antibacterial treatments (Behrami & Dobroshi, 2019).

Chiral Recognition

The chiral recognition abilities of cellulose triphenylcarbamate derivatives, which could be related to the broader family of compounds including "4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate," have been explored. This research is significant for applications in chromatography and the separation of enantiomers. Okamoto et al. (1986) investigated the chiral recognition abilities of various cellulose triphenylcarbamate derivatives, highlighting their potential in high-performance liquid chromatography (Okamoto, Kawashima, & Hatada, 1986).

Non-linear Optical Properties

The non-linear optical (NLO) properties of chromene derivatives have been analyzed, indicating their potential applications in the field of materials science for the development of novel optical materials. Arif et al. (2022) reported on the synthesis and NLO properties of novel coumarin-based pyrano-chromene derivatives, providing insights into their electronic and structural aspects for potential applications in optical devices (Arif et al., 2022).

Safety And Hazards

The safety and hazards associated with “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” are not well-documented. However, it’s important to handle all chemicals with appropriate safety precautions1.

Future Directions

The future research directions for “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further.

Please note that this information is based on the available resources and there might be additional information out there that could provide more insights into this compound. Always consult with a qualified professional or researcher for more detailed information.

properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-17-14(3)19(15-9-7-6-8-10-15)20(23)26-18(17)13-16/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZNNTJUYHEYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)

![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)

![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)